molecular formula C24H18N4Na2O7S2 B1436720 Crocein Scarlet 7B CAS No. 6226-76-2

Crocein Scarlet 7B

Cat. No. B1436720
CAS RN: 6226-76-2
M. Wt: 584.5 g/mol
InChI Key: GMWXFMFHCCFVJU-UHFFFAOYSA-L
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Description

Crocein Scarlet 7B, also known as Acid Red 71, is a chemical dye . It is used in Crowle’s reagent, which is needed for observing latent fingerprints, particularly bloody prints .


Molecular Structure Analysis

The linear formula of Crocein Scarlet 7B is C24H18N4O7S2Na2 . It has a molecular weight of 584.53 .


Physical And Chemical Properties Analysis

Crocein Scarlet 7B is a powder with a dye content of approximately 70% . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at room temperature .

Scientific Research Applications

1. Staining in Biological Research

Crocein Scarlet 7B, as part of the Alta solution (which contains 0.8% Crocein Scarlet and 0.2% Rhodamine B), has been used effectively for staining proteins in various biological research contexts. It's particularly useful for staining proteins on sodium dodecyl sulfate (SDS) polyacrylamide gels and for single-step staining of gels and nitrocellulose membranes during Western blot analysis. This staining method is nearly as sensitive as Coomassie Brilliant Blue and is more cost-effective and simpler to use (Pal, Godbole, & Sharma, 2004). Similarly, Crocein Scarlet itself has been demonstrated to be effective for staining nitrocellulose/PVDF blots, offering a sensitive and affordable alternative to traditional staining methods (Pal, Rao, & Godbole, 2015).

2. Optical Nonlinearities in Laser and Optical Devices

The third-order nonlinear optical properties of Brilliant Crocein dye, which includes Crocein Scarlet 7B, have been studied for their potential applications in laser and all-optical signal processing devices. This research is significant for the development of optical materials with specific nonlinear optical properties, such as self-defocusing optical nonlinearity and saturation absorption, useful in various optical applications (Gayathri & Ramalingam, 2008).

3. Depigmentation Studies in Dermatology

Crocein Scarlet 7B, as part of a cosmetic solution used for skin coloring, has been linked to depigmentation at the site of application. This research provides insight into the dermatological effects of certain dyes and their potential as depigmenting agents, which is relevant for understanding skin reactions to cosmetic products (Bajaj et al., 1998).

properties

IUPAC Name

disodium;7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-14-12-17(25-26-20-10-8-18(13-15(20)2)36(30,31)32)7-9-19(14)27-28-24-21(29)11-6-16-4-3-5-22(23(16)24)37(33,34)35;;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWXFMFHCCFVJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crocein Scarlet 7B

CAS RN

6226-76-2
Record name 1-Naphthalenesulfonic acid, 7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfophenyl)azo]phenyl]azo]-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
L Ganesan, D Vidović, SC Schürer… - Die Pharmazie-An …, 2012 - ingentaconnect.com
Protein-protein interactions (PPI) tend to involve extensive, flat, and featureless interfaces that are difficult to disrupt by small molecule binding. However, recently, PPIs are being …
Number of citations: 7 www.ingentaconnect.com
E Margolles-Clark, O Umland, NS Kenyon… - Journal of molecular …, 2009 - Springer
Costimulatory blockade is one of the most promising therapeutic targets in autoimmune diseases as well as in transplant recipients, and inhibition of the cluster of differentiation (CD)40–…
Number of citations: 45 link.springer.com
P Gray, E Bereczky, MD Maser, C Nevsimal - Stain Technology, 1958 - Taylor & Francis
… The solution prepared with Crocein scarlet 7B(CI 286) is so outstandingly the best that it must be regarded as a recommended procedure. The solution is prepared in the manner …
Number of citations: 4 www.tandfonline.com
P Buchwald, E Margolles‐Clark… - Journal of Molecular …, 2010 - Wiley Online Library
… study included suramin (SR, 1), direct red 75 (DR75, chlorazol fast pink, 2), direct red 13 (DR13, direct Bordeaux, 3), direct fast red B (DFRB, chrome fast red F, 4), crocein scarlet 7B (…
Number of citations: 14 onlinelibrary.wiley.com
JL Sharp, TR Ashley - The Florida Entomologist, 1984 - JSTOR
Scientific Notes 575 tute an electrophoretic key, but do demonstrate that sufficient genetic differences in enzyme expression in the 3 weevil species tested exist to construct such a key. …
Number of citations: 5 www.jstor.org
KJ Farrugia, KA Savage, H Bandey, NN Daéid - Science & Justice, 2011 - Elsevier
A range of protein stains were utilised for the enhancement of footwear impressions on a variety of fabric types of different colours with blood as a contaminant. A semi-automated …
Number of citations: 32 www.sciencedirect.com
CJ Frégeau, O Germain… - Journal of Forensic …, 2000 - archive.gfjc.fiu.edu
This study was aimed at determining the effect of seven blood enhancement reagents on the subsequent Profiler Plus™ fluorescent STR DNA analysis of fresh or aged bloody …
Number of citations: 145 archive.gfjc.fiu.edu
E Jurgens, A Hainey, L Shaw… - Journal of Forensic …, 2015 - strathprints.strath.ac.uk
… Four protein stains were chosen to chemically enhance the bloody footwear impressions: amido black (AB, acid black 1), Crowle’s stain (CS, crocein scarlet 7B mixed with coomassie …
Number of citations: 4 strathprints.strath.ac.uk
J Seitz, G Aumüller - The Prostate, 1985 - Wiley Online Library
… Protein bands were stained with Serva Blue R and Crocein Scarlet 7B dissolved in isopropanol/acetic acid/water (12: 10:78, w/w) containing 0.5% CuSO4. Molecular weights of acid …
Number of citations: 17 onlinelibrary.wiley.com
E Margolles‐Clark, NS Kenyon… - Chemical biology & …, 2010 - Wiley Online Library
Costimulatory interactions are important regulators of T‐cell activation and, hence, promising therapeutic targets in autoimmune diseases as well as in transplant recipients. Following …
Number of citations: 25 onlinelibrary.wiley.com

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